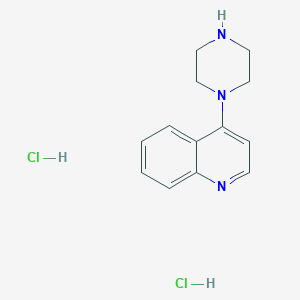
4-Piperazin-1-yl-quinoline dihydrochloride
Vue d'ensemble
Description
“4-Piperazin-1-yl-quinoline dihydrochloride” is a chemical compound with the empirical formula C13H15N3·2HCl and a molecular weight of 286.20 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “4-Piperazin-1-yl-quinoline dihydrochloride” can be represented by the SMILES stringC1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . This indicates that the compound consists of a quinoline ring attached to a piperazine ring. Physical And Chemical Properties Analysis
“4-Piperazin-1-yl-quinoline dihydrochloride” is a solid compound . Its molecular weight is 286.20 , and its empirical formula is C13H15N3·2HCl .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to 4-Piperazin-1-yl-quinoline, is a significant scaffold in medicinal chemistry. It has been found to exhibit diverse pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine‐3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Anti-Inflammatory Properties
In the study of histamine H4 receptor ligands, 2-(4-methyl-piperazin-1-yl)-quinoxaline and its derivatives were identified as potent H4R ligands. In vivo studies in rats showed significant anti-inflammatory properties in the carrageenan-induced paw-edema model (Smits et al., 2008).
Antimicrobial Activity
The novel synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives demonstrated antimicrobial potential in in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltranferase for antibacterial and antifungal activities, respectively (Desai et al., 2017).
Anticancer Potential
A novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold was synthesized for biological evaluation against human breast tumor cell lines. Compounds in this class demonstrated significant cytotoxic effects, suggesting potential as anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Antimalarial Activity
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives and their evaluation for antimalarial activity against plasmodium falciparum strain showed that several compounds in this series exhibited significant potency, with some surpassing the standard drug Quinine in effectiveness (Mahajan & Chundawat, 2021).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and calling a poison center or doctor if you feel unwell (P312) .
Propriétés
IUPAC Name |
4-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKMXKLUGNXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-yl-quinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




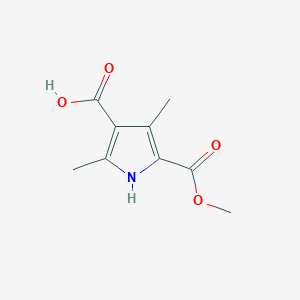
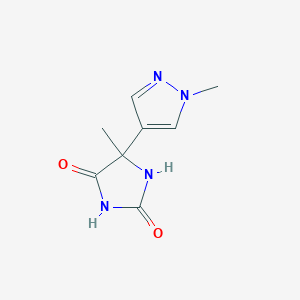
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)
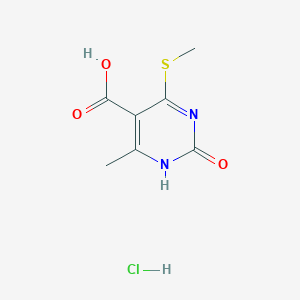
![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)
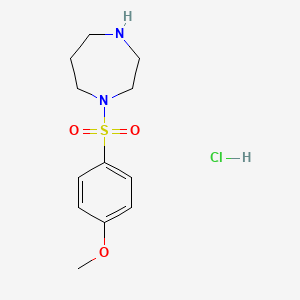
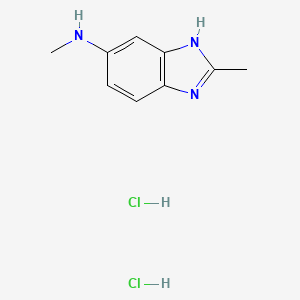
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)